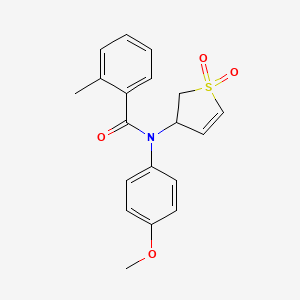

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted aromatic core, with dual N-linked groups: a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety and a 4-methoxyphenyl substituent. The dihydrothiophen dioxide group introduces electron-withdrawing characteristics, while the 4-methoxy group enhances solubility. This compound’s stereochemistry is undefined (0 of 1 stereocenters defined), which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-5-3-4-6-18(14)19(21)20(16-11-12-25(22,23)13-16)15-7-9-17(24-2)10-8-15/h3-12,16H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSMWFNAZMAPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One possible route could include:

Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Introduction of the dioxido group: Oxidation reactions can be employed to introduce the dioxido group onto the thiophene ring.

Attachment of the methoxyphenyl group: This can be achieved through substitution reactions using appropriate reagents.

Formation of the benzamide moiety: The final step involves coupling the methoxyphenyl-thiophene intermediate with a methylbenzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the thiophene ring or other functional groups.

Reduction: Reduction of the dioxido group or other reducible moieties.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Fluorinated Analogs

- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-fluoro-N-(4-methoxyphenyl)benzamide (CAS 321977-88-2):

Replaces the 2-methyl group with a 4-fluoro substituent. Fluorine’s electronegativity increases metabolic stability and may alter binding affinity in biological targets. Molecular weight: 361.387 . - N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide: Substitutes the 2-methylbenzamide with 3-fluoro and replaces 4-methoxyphenyl with 4-methylphenyl.

Aliphatic Backbone Analogs

Modifications to the N-Linked Groups

Dihydrothiophen Dioxide Derivatives

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide :

Features a fully saturated tetrahydrothiophen dioxide ring and a hexyloxy group. The hexyloxy substituent increases lipophilicity, while the tetrahydro ring may reduce ring strain compared to dihydro analogs .

Aromatic vs. Aliphatic N-Substituents

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data comparisons.

Structural Overview

The compound features a thiophene ring with dioxido functionality and a methoxy-substituted phenyl group, which are critical for its biological interactions. The molecular formula is , indicating the presence of nitrogen and sulfur atoms that may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cancer cell proliferation or bacterial growth.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : The presence of the thiophene moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains | |

| Fungi | Moderate antifungal activity observed |

Anticancer Potential

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The results showed that treatment with this compound led to a significant decrease in cell viability and increased markers for apoptosis.

Comparative Analysis

To contextualize the activity of this compound within a broader spectrum of related compounds, a comparison with structurally similar derivatives is useful.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |

| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |

| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Functionalization of the 2,3-dihydrothiophene ring via sulfonation to generate the 1,1-dioxido intermediate.

- Step 2 : Amide bond formation between the sulfonated thiophene and substituted benzamide using coupling agents like HATU or EDC/HOBt in anhydrous DMF.

- Optimization : Reaction efficiency depends on stoichiometry, solvent polarity, and temperature. Spectrofluorometric monitoring (as in similar benzamide syntheses) can validate intermediate purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : and NMR (e.g., δ 2.34 ppm for methyl groups, aromatic protons at δ 6.9–7.7 ppm) confirm substitution patterns and stereochemistry .

- X-ray Crystallography : Resolves dihydrothiophene ring conformation and intermolecular interactions (e.g., hydrogen bonding with methoxy groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks matching calculated masses) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation : Incubate in buffers (pH 1–13) and analyze via HPLC to track decomposition (e.g., hydrolysis of the sulfone group at acidic pH).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy monitors photooxidation of the dihydrothiophene ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfone group may act as a hydrogen-bond acceptor.

- Molecular Docking : Screen against protein databases (e.g., kinases, GPCRs) to identify binding affinities. The methoxyphenyl group may interact with hydrophobic pockets .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determines dynamic effects (e.g., hindered rotation of the N-aryl group causing splitting).

- 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to assign overlapping signals.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., substituted benzamides in ) .

Q. How does modifying substituents (e.g., methoxy vs. halogen groups) impact bioactivity and physicochemical properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replace methoxy with Cl or F) and test in bioassays (e.g., enzyme inhibition).

- LogP Measurements : Evaluate hydrophobicity changes via shake-flask or HPLC methods. Increased halogenation may enhance membrane permeability .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization.

- Gene Knockdown (CRISPR/siRNA) : Confirm target specificity by observing phenotypic rescue.

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Data-Driven Research Considerations

Q. How can crystallographic data inform the design of derivatives with improved binding affinity?

- Hydrogen Bonds : Between the sulfone group and active-site residues.

- π-Stacking : Methoxyphenyl group alignment with aromatic amino acids.

- Steric Maps : Modify substituents to avoid clashes (e.g., bulkier groups for enhanced van der Waals contacts) .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients.

- ANOVA with Tukey’s Test : Compare efficacy across analogs.

- Principal Component Analysis (PCA) : Corrogate structural features with activity trends .

Contradiction Analysis & Validation

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters for sulfone-containing compounds in docking software.

- Solvent Accessibility Models : Account for hydration effects ignored in simulations.

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions not predicted in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.